molecular formula LuSb+3 B3365119 Lutetium antimonide CAS No. 12032-10-9

Lutetium antimonide

Cat. No.: B3365119
CAS No.: 12032-10-9
M. Wt: 296.73 g/mol
InChI Key: BFXRPUSEGQCVOV-UHFFFAOYSA-N
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Description

Lutetium antimonide (LuSb) is a rare earth pnictide compound composed of lutetium (Lu) and antimony (Sb). It crystallizes in the cubic rock-salt (NaCl) structure, a common configuration for rare earth monopnictides, where Lu and Sb atoms occupy alternating face-centered cubic lattice sites . The compound is synthesized via high-temperature solid-state reactions, as demonstrated by Przybylska et al. (1963), who prepared LuSb alongside lutetium diboride and scandium dodecaboride using metallurgical techniques .

Properties

IUPAC Name

antimony;lutetium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Lu.Sb/q+3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXRPUSEGQCVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sb].[Lu+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LuSb+3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.727 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12032-10-9
Record name Antimony, compd. with lutetium (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032109
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Record name Antimony, compd. with lutetium (1:1)
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Record name Antimony, compound with lutetium (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lutetium antimonide can be synthesized through the direct reaction of lutetium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The general reaction is:

Lu+SbLuSb\text{Lu} + \text{Sb} \rightarrow \text{LuSb} Lu+Sb→LuSb

Industrial Production Methods: In industrial settings, this compound is produced by heating a stoichiometric mixture of lutetium and antimony in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation when exposed to oxygen at elevated temperatures, forming lutetium oxide and antimony oxide.

    Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas.

    Substitution: this compound can participate in substitution reactions where antimony is replaced by other elements or compounds.

Common Reagents and Conditions:

    Oxidation: Oxygen or air at high temperatures.

    Reduction: Hydrogen gas or other reducing agents at high temperatures.

    Substitution: Various halogens or other reactive elements under controlled conditions.

Major Products Formed:

    Oxidation: Lutetium oxide (Lu₂O₃) and antimony oxide (Sb₂O₃).

    Reduction: Elemental lutetium and antimony.

    Substitution: Compounds where antimony is replaced by other elements.

Scientific Research Applications

Lutetium antimonide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lutetium antimonide in its applications is primarily based on its semiconductor properties. In photo-optic applications, it interacts with light to produce electrical signals. In medical applications, lutetium-177 labeled compounds target specific cellular receptors, delivering radiation to cancer cells and causing cell death .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Antimonides

Compound Crystal Structure Band Gap (eV) Electrical Behavior Key Applications/Research Areas
Lutetium Antimonide (LuSb) Cubic (NaCl) Metallic/Semi-metallic High conductivity Magnetic materials, fundamental studies
Indium Antimonide (InSb) Zinc blende 0.17 (300 K) Narrow-gap semiconductor Infrared detectors, high-speed electronics
Erbium Antimonide (ErSb) Cubic (NaCl) Semi-metallic High carrier density Spintronics, magnetoresistive devices
Ytterbium Antimonide (YbSb) Cubic (NaCl) Semi-metallic Intermediate conductivity Thermoelectric materials research

Key Observations:

Crystal Structure :

  • LuSb and other rare earth antimonides (ErSb, HoSb) adopt the cubic NaCl structure, whereas III-V antimonides like InSb crystallize in the zinc blende structure . This structural difference underpins their divergent electronic properties.
  • The cubic symmetry of LuSb facilitates isotropic electronic behavior, contrasting with the anisotropic properties of layered or hexagonal antimonides.

Electronic Behavior: LuSb exhibits metallic or semi-metallic conductivity, typical of rare earth monopnictides, due to overlapping valence and conduction bands . In contrast, InSb is a direct bandgap semiconductor with high electron mobility (78,000 cm²/V·s at 300 K), making it ideal for optoelectronic applications . ErSb and YbSb display semi-metallic behavior but differ in carrier concentration and magnetic ordering due to their distinct 4f-electron configurations .

Magnetic Properties: LuSb is non-magnetic due to lutetium’s filled 4f-shell (Lu³⁺: [Xe] 4f¹⁴), whereas ErSb and HoSb exhibit strong magnetic ordering from their partially filled 4f orbitals (Er³⁺: 4f¹¹; Ho³⁺: 4f¹⁰) .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for lutetium antimonide (LuSb) single crystals, and how do experimental parameters influence phase purity?

  • Methodology : High-temperature solid-state synthesis under inert atmospheres (e.g., argon) is commonly used. Stoichiometric ratios of lutetium (Lu) and antimony (Sb) are sealed in quartz ampoules and heated to 800–1000°C for 48–72 hours. Post-synthesis, X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) validate phase purity and stoichiometry . Challenges include mitigating oxidation of lutetium, which requires stringent oxygen-free conditions.

Q. How do structural defects in LuSb impact its electronic properties, and what characterization techniques are critical for defect analysis?

  • Methodology : Transmission electron microscopy (TEM) and positron annihilation spectroscopy (PAS) are used to identify vacancy-type defects. For example, lutetium vacancies in LuSb can act as p-type dopants, altering carrier concentrations. Cross-correlating electrical resistivity measurements with defect density quantifies their influence on charge transport .

Q. What are the primary challenges in achieving epitaxial growth of LuSb thin films for optoelectronic applications?

  • Methodology : Molecular beam epitaxy (MBE) requires precise substrate selection (e.g., GaSb) and temperature control (~450°C) to minimize lattice mismatch (LuSb lattice constant: ~6.3 Å). In-situ reflection high-energy electron diffraction (RHEED) monitors surface morphology. Post-growth atomic force microscopy (AFM) assesses roughness, critical for minimizing interfacial defects in heterostructures .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies in reported bandgap values for LuSb?

  • Methodology : Hybrid functional (HSE06) DFT calculations account for electron correlation effects, addressing underestimation by local density approximation (LDA). For LuSb, DFT predicts a direct bandgap of ~0.75 eV, aligning with experimental optical absorption thresholds when excitonic effects are included. Computational validation requires benchmarking against angle-resolved photoemission spectroscopy (ARPES) data .

Q. What mechanisms underlie the anomalous Hall effect in ferromagnetic LuSb, and how can magnetotransport experiments isolate intrinsic contributions?

  • Methodology : Low-temperature (2–300 K) magnetotransport measurements under high magnetic fields (up to 14 T) differentiate intrinsic (Berry curvature) and extrinsic (impurity scattering) effects. Fitting the anomalous Hall conductivity to the scaling relation σAHσxxγ\sigma_{AH} \propto \sigma_{xx}^\gamma (where γ=2\gamma = 2 indicates intrinsic behavior) clarifies the dominant mechanism. Synchrotron-based X-ray magnetic circular dichroism (XMCD) further probes magnetic anisotropy .

Q. Why do antimonide-based LuSb nanowires exhibit reduced thermal conductivity compared to bulk crystals, and how can this be leveraged in thermoelectrics?

  • Methodology : Phonon scattering at nanowire surfaces and grain boundaries suppresses thermal conductivity. Scanning thermal microscopy (SThM) maps local heat dissipation, while Boltzmann transport modeling quantifies boundary scattering effects. Optimizing nanowire diameter (<50 nm) and alloying with Bi (e.g., LuSb1x_{1-x}Bix_x) enhances the thermoelectric figure of merit (zT) .

Q. How do interfacial strain effects in LuSb/InSb heterojunctions influence carrier injection efficiency in mid-infrared lasers?

  • Methodology : Strain-compensated epitaxial designs use buffer layers (e.g., AlSb) to reduce dislocation density. Electro-luminescence (EL) spectroscopy at 2–4 μm wavelengths evaluates internal quantum efficiency. Comparative studies of strained vs. strain-relaxed interfaces reveal a 30% improvement in carrier injection for lattice-matched configurations .

Data Contradiction & Validation

Q. Conflicting reports on LuSb’s superconducting transition temperature (Tc_c)—how can experimental artifacts be ruled out?

  • Methodology : Resistivity and magnetic susceptibility measurements must exclude extrinsic factors like impurity phases (e.g., LuH2_2). Pressure-dependent studies (up to 20 GPa) using diamond anvil cells (DACs) distinguish intrinsic superconductivity from pressure-induced artifacts. Reproducibility across multiple synthesis batches is critical .

Q. Why do computational models predict higher carrier mobility in LuSb than experimentally observed?

  • Methodology : Ionized impurity scattering, often underestimated in DFT, dominates at low temperatures. Combining terahertz time-domain spectroscopy (THz-TDS) for mobility measurements with defect-sensitive techniques like deep-level transient spectroscopy (DLTS) identifies scattering centers. Alloy disorder in non-stoichiometric samples (e.g., Lu1.02_{1.02}Sb) further reduces mobility .

Methodological Resources

  • Bandgap Validation : Cross-reference DFT results with spectroscopic ellipsometry and ARPES .
  • Defect Analysis : Use PAS for vacancy quantification and TEM for dislocation mapping .
  • Thermoelectric Optimization : Combine SThM with Boltzmann transport models .

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